molecular formula C4H4CeF12O12S4 B12331751 Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate

Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate

Cat. No.: B12331751
M. Wt: 740.4 g/mol
InChI Key: SIWKIQKBTWLQJQ-UHFFFAOYSA-N
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Description

Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate: is a coordination complex of cerium(IV) with trifluoromethanesulfonate anions. This compound is known for its unique properties and applications in various fields, including catalysis and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate typically involves the reaction of cerium(IV) oxide with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions: Common reagents used in reactions with this compound include organic substrates, acids, and bases. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products: The major products formed from these reactions depend on the specific substrates and conditions used. For example, in oxidation reactions, the compound can convert alcohols to aldehydes or ketones .

Mechanism of Action

The mechanism by which tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate exerts its effects involves its ability to act as a Lewis acid. It facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Uniqueness: Tris(trifluoromethanesulfonyloxy)cerio trifluoromethanesulfonate is unique due to its higher oxidation state (IV) compared to cerium(III) trifluoromethanesulfonate. This higher oxidation state provides different reactivity and selectivity in catalytic processes .

Properties

Molecular Formula

C4H4CeF12O12S4

Molecular Weight

740.4 g/mol

IUPAC Name

cerium;trifluoromethanesulfonic acid

InChI

InChI=1S/4CHF3O3S.Ce/c4*2-1(3,4)8(5,6)7;/h4*(H,5,6,7);

InChI Key

SIWKIQKBTWLQJQ-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Ce]

Origin of Product

United States

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